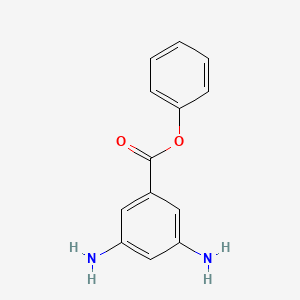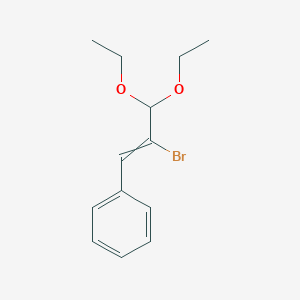
3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and an ethyl ester functional group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid (3-Pyridinecarboxylic acid): Known for its role as a vitamin (Niacin) and its use in treating pellagra.
Isonicotinic acid (4-Pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic acid (2-Pyridinecarboxylic acid): Studied for its role in metal ion chelation and its potential therapeutic applications.
Uniqueness: 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
134653-73-9 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
ethyl 4-oxo-6-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-9-15-12(8-13(11)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
DPJVMQGFKUISGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC(=CC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
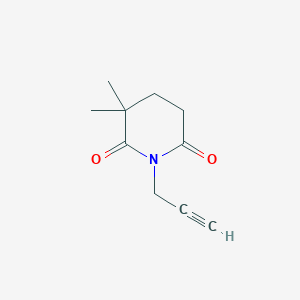

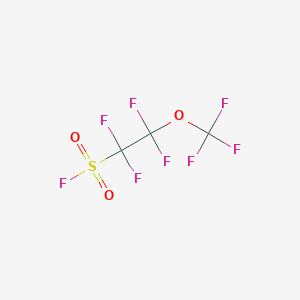

![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
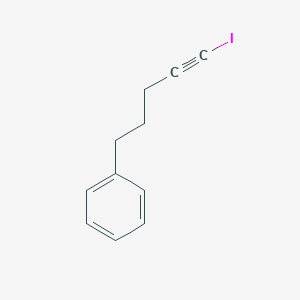
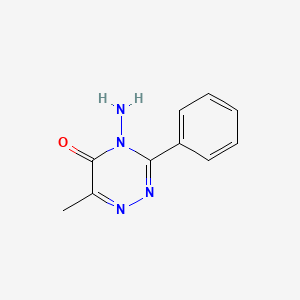

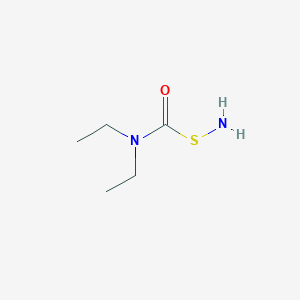
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
